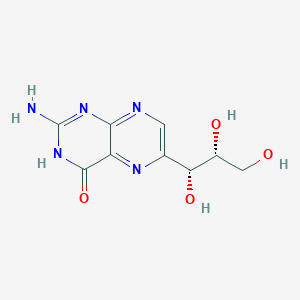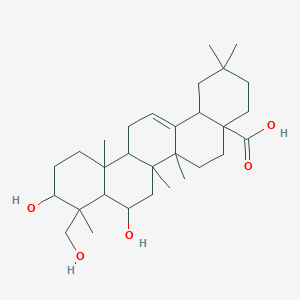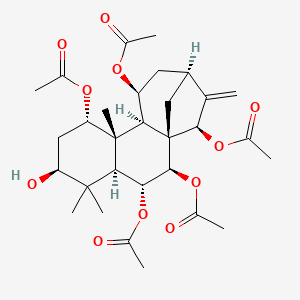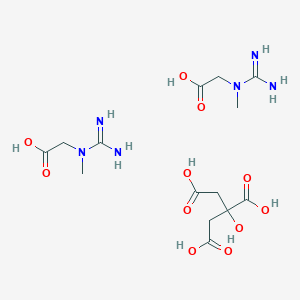
D-Threo-neopterin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-threo-neopterin is a pteridine derivative that is naturally present in body fluids. It is a biomarker of the activation of cellular immunity and is often elevated in conditions such as immune system activation, malignant diseases, allograft rejection, and viral infections . This compound also serves as a precursor in the biosynthesis of biopterin .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-threo-neopterin can be synthesized from guanosine triphosphate (GTP) through enzymatic reactions. The biosynthesis involves the conversion of GTP to various pteridine intermediates, including dihydroneopterin . The enzymatic synthesis of pteridines from GTP is catalyzed by enzyme preparations from Escherichia coli .
Industrial Production Methods: the enzymatic synthesis route from GTP is a potential method for large-scale production, given the availability of the necessary enzymes and substrates .
Chemical Reactions Analysis
Types of Reactions: D-threo-neopterin undergoes various chemical reactions, including oxidation and reduction. It is a non-enzymatic product of 7,8-dihydroneopterin oxidation caused by free radicals .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as free radicals. The conditions for these reactions typically involve the presence of activated macrophages, which produce the necessary oxidative environment .
Major Products: The major products formed from the oxidation of this compound include neopterin and dihydroxanthopterin, depending on the specific oxidant involved .
Scientific Research Applications
D-threo-neopterin has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of biopterin and other pteridine derivatives.
Medicine: Elevated levels of this compound are associated with various diseases, including cardiovascular, bacterial, viral, and degenerative diseases, as well as malignant tumors. It is used as a diagnostic marker for these conditions.
Mechanism of Action
D-threo-neopterin exerts its effects through its role as a biomarker of cellular immunity. It is produced by activated macrophages in response to immune system activation. The compound is a non-enzymatic product of 7,8-dihydroneopterin oxidation, which protects activated macrophages from oxidative stress . The molecular targets and pathways involved include the activation of macrophages and the subsequent production of reactive oxygen species .
Comparison with Similar Compounds
- L-threo-neopterin
- D-erythro-neopterin
- L-erythro-neopterin
Comparison: D-threo-neopterin is unique in its specific stereochemistry, which distinguishes it from its isomers such as L-threo-neopterin and D-erythro-neopterin . The dihydro forms of these compounds have varying effectiveness in biological systems, with this compound being one of the key intermediates in the biosynthesis of folate compounds .
Properties
CAS No. |
10162-32-0 |
|---|---|
Molecular Formula |
C9H11N5O4 |
Molecular Weight |
253.22 g/mol |
IUPAC Name |
2-amino-6-[(1R,2R)-1,2,3-trihydroxypropyl]-3H-pteridin-4-one |
InChI |
InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4,6,15-17H,2H2,(H3,10,11,13,14,18)/t4-,6-/m1/s1 |
InChI Key |
BMQYVXCPAOLZOK-INEUFUBQSA-N |
SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(CO)O)O |
Isomeric SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)[C@H]([C@@H](CO)O)O |
Canonical SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(CO)O)O |
physical_description |
Solid |
Synonyms |
Umanopterin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










